5-Cyclopropylisoxazol-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-cyclopropyl-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-6-3-5(9-8-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFVLPWELQGBKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567594 | |
| Record name | 5-Cyclopropyl-1,2-oxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21080-85-3 | |
| Record name | 5-Cyclopropyl-1,2-oxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-cyclopropyl-1,2-oxazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 5 Cyclopropylisoxazol 3 Amine
Regioselective Pathways to 5-Aminoisoxazoles
The regiochemical outcome is a critical challenge in the synthesis of asymmetrically substituted isoxazoles. For 3,5-disubstituted isoxazoles, two regioisomers are possible, and directing the reaction to selectively yield the desired isomer is paramount. The synthesis of 5-aminoisoxazoles, such as the target compound, can be achieved through several regioselective strategies.
One of the most established methods involves the condensation reaction of β-ketonitriles with hydroxylamine (B1172632). doi.orgnih.gov The cyclization of the β-ketonitrile precursor with hydroxylamine has been reported to preferentially form 5-aminoisoxazoles. doi.org However, the regioselectivity of this reaction can be highly sensitive to reaction conditions. For example, in the synthesis of alkyl-substituted aminoisoxazoles, conducting the reaction between a β-ketonitrile and hydroxylamine in a weakly basic aqueous medium can favor the formation of the 3-amino-5-alkylisoxazole isomer, whereas different conditions can yield the 5-amino-3-alkylisoxazole. doi.orglookchem.com
Another powerful regioselective method is the 1,3-dipolar cycloaddition of nitrile oxides to α-cyanoenamines or ynamines. mdpi.comnih.gov In these reactions, the α-cyanoenamines act as synthetic equivalents of aminoacetylenes, and the cycloaddition proceeds with high regioselectivity to yield 5-aminoisoxazoles. mdpi.com The intermediate isoxazolines are typically not isolated as they readily convert to the aromatic isoxazole (B147169) product. nih.gov
A summary of key regioselective approaches is presented below.
| Method | Key Reactants | Regiochemical Outcome | Reference |
| Condensation | β-Ketonitrile, Hydroxylamine | 5-Aminoisoxazole (condition dependent) | doi.org |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide, α-Cyanoenamine | 5-Aminoisoxazole | mdpi.com |
| [4+1] Cycloaddition | α-Haloketone Oxime, Isocyanide | 5-Aminoisoxazole | nih.gov |
Nitrile Oxide-Mediated 1,3-Dipolar Cycloaddition Routes
The 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes stands as the most versatile and effective method for constructing the isoxazole ring. researchgate.netnih.gov This [3+2] cycloaddition process is a cornerstone of heterocyclic synthesis, allowing for the convergent assembly of the isoxazole core from two separate components: a 1,3-dipole (the nitrile oxide) and a dipolarophile (the alkyne or alkene). sci-hub.sersc.org
For the synthesis of 5-Cyclopropylisoxazol-3-amine, this strategy involves the reaction of a nitrile oxide precursor with cyclopropylacetylene (B33242). wikipedia.org The nitrile oxide is typically generated in situ due to its instability. The high degree of regioselectivity observed in these reactions is often predictable based on Frontier Molecular Orbital (FMO) theory, although steric effects also play a significant role. mdpi.com
The success of the nitrile oxide cycloaddition strategy hinges on the efficient generation of the nitrile oxide dipole. These reactive intermediates are commonly prepared in situ from stable precursors. Aldoximes are frequent starting materials, which can be oxidized to form nitrile oxides. rsc.org A common laboratory method involves the treatment of an aldoxime with an oxidizing agent such as sodium hypochlorite (B82951) or N-chlorosuccinimide (NCS). rsc.orgrsc.org
Alternatively, hydroximoyl chlorides, which are themselves derived from oximes, serve as excellent nitrile oxide precursors. The elimination of hydrogen chloride from a hydroximoyl chloride using a base generates the nitrile oxide for subsequent cycloaddition. rsc.org To synthesize this compound, a precursor such as cyanoacetamide can be reacted with hydroxylamine to form an amidoxime, which can then be converted to a hydroximoyl chloride and subsequently the required nitrile oxide for reaction with cyclopropylacetylene.
| Nitrile Oxide Precursor | Reagent for in situ Generation | Key Features | Reference(s) |
| Aldoxime | N-Chlorosuccinimide (NCS), Base | Widely available starting materials | rsc.org |
| Aldoxime | Sodium Hypochlorite (NaOCl), Base | Inexpensive and effective oxidant | rsc.org |
| Hydroximoyl Chloride | Triethylamine (B128534) (Et₃N) or other bases | Base-mediated elimination of HCl | |
| Primary Nitro Compounds | Base (e.g., DABCO) | Dehydration reaction | organic-chemistry.org |
The dipolarophile component in the [3+2] cycloaddition determines the substitution pattern at the C4 and C5 positions of the resulting isoxazole. To install the cyclopropyl (B3062369) group at the 5-position, cyclopropylacetylene is the required alkyne. wikipedia.orgechemi.com This terminal alkyne readily participates in cycloaddition reactions. nih.gov The reaction of an appropriate nitrile oxide with cyclopropylacetylene leads directly to the 3-substituted-5-cyclopropylisoxazole core.
While alkynes lead directly to isoxazoles, activated alkenes can also be used as dipolarophiles, resulting in the formation of 2-isoxazolines. researchgate.netmdpi.com These intermediates can, in some cases, be subsequently oxidized or undergo elimination reactions to yield the aromatic isoxazole ring. For instance, a one-pot process involving the bromination of an electron-deficient alkene, in situ generation of a nitrile oxide, 1,3-dipolar cycloaddition, and subsequent loss of HBr from the intermediate bromoisoxazoline can directly yield 3,5-disubstituted isoxazoles. organic-chemistry.org
Metal-Free Synthetic Approaches to Aminoisoxazoles
The development of metal-free synthetic protocols is a key goal in green chemistry, aiming to reduce costs, toxicity, and waste associated with metal catalysts. rsc.orgresearchgate.net The synthesis of aminoisoxazoles is amenable to such approaches. A practical, multigram, metal-free synthesis of aminoisoxazoles has been developed based on the regioselective [3+2]-cycloaddition of in situ generated nitrile oxides with enamines or alkynes. rsc.orgnih.govrsc.org
In these methods, the nitrile oxide is typically generated from a hydroximoyl chloride using a simple organic base like triethylamine. rsc.orgnih.gov This avoids the use of any metal catalysts. The reaction proceeds under mild conditions and has been demonstrated to be scalable, highlighting its practical utility. rsc.org In addition to base-mediated methods, non-conventional energy sources such as microwave irradiation and ultrasonication have been employed to promote the 1,3-dipolar cycloaddition of nitrile oxides under metal-free conditions, often leading to shorter reaction times and high yields. rsc.orgnih.govnih.gov
Ring-Opening/Recyclization Strategies Involving Cyclopropane (B1198618) Moieties
While cycloaddition is the most common route to isoxazoles, alternative strategies involving ring-opening and recyclization of strained ring systems offer novel synthetic pathways. The high ring strain of cyclopropane makes it a versatile synthetic intermediate.
One such strategy involves the reaction of 1,1-diacylcyclopropanes with hydroxylamine. This reaction proceeds via a nucleophilic opening of the three-membered ring, followed by cyclization to form isoxazole derivatives. researchgate.net Another approach is the reaction of donor-acceptor cyclopropanes with nitrosating agents like nitrosyl chloride (NOCl). This leads to the regioselective opening of the C1-C2 bond of the cyclopropane ring and subsequent formation of isoxazoline (B3343090) or isoxazole structures. researchgate.net Furthermore, Lewis base-catalyzed ring-opening of activated cyclopropanes can generate zwitterionic 1,3-dipole species, which can then participate in cycloaddition reactions to construct various heterocycles. lnu.edu.cn These methods represent advanced, albeit less common, approaches where a cyclopropane moiety is a key reactive component in the formation of the heterocyclic core.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Production
The efficient synthesis of a specific regioisomer like this compound requires careful optimization of reaction conditions to maximize yield and selectivity. Key parameters that influence the outcome of the synthesis include temperature, pH, solvent, and the choice of base or catalyst.
A reliable procedure for accessing either 3-amino-5-alkyl or 5-amino-3-alkyl isoxazoles found that reaction temperature and pH were the most critical factors in determining regioselectivity. lookchem.com For the synthesis of 5-Cyclopropylisoxazol-3-ylamine, a yield of 65% was reported, demonstrating the viability of a well-optimized process. lookchem.com In the context of nitrile oxide cycloadditions, the choice of base for generating the dipole can affect the rate and cleanliness of the reaction. Organic bases like triethylamine are common, but inorganic bases can also be used. rsc.orgnih.gov Solvent choice is also critical; polar aprotic solvents are often employed for coupling reactions.
The following table summarizes key parameters and their potential impact on the synthesis of aminoisoxazoles.
| Parameter | Variation | Effect on Reaction | Reference(s) |
| Temperature | Decreasing temperature (e.g., to -10 °C) | Can improve enantioselectivity in asymmetric syntheses; may control regioselectivity. | researchgate.net |
| pH/Base | Weakly basic vs. acidic conditions | Crucial for determining the regioisomeric product (3-amino vs. 5-amino). | doi.orglookchem.com |
| Solvent | Polar aprotic (e.g., DMF, DMSO) vs. other solvents | Can enhance nucleophilicity and reaction rates; affects solubility of reagents. | lnu.edu.cn |
| Catalyst | Metal-free (base) vs. metal-catalyzed | Metal-free routes are often preferred for practicality and reduced toxicity. | rsc.orgnih.gov |
| Energy Source | Conventional heating vs. Microwave/Ultrasound | Alternative energy sources can reduce reaction times and improve yields. | nih.govnih.gov |
Explorations into the Chemical Reactivity and Transformation of 5 Cyclopropylisoxazol 3 Amine
Reactivity Profiling of the Isoxazole (B147169) Nucleus in 5-Cyclopropylisoxazol-3-amine
The isoxazole ring is an electron-deficient five-membered heterocycle, rendering it susceptible to certain types of chemical reactions while being relatively stable to others. The presence of the electron-donating amino group at the 3-position and the cyclopropyl (B3062369) group at the 5-position modulates this inherent reactivity.
Electrophilic and Nucleophilic Substitution Dynamics
Electrophilic Aromatic Substitution: Aromatic heterocycles like isoxazole can undergo electrophilic substitution. masterorganicchemistry.comyoutube.commasterorganicchemistry.com In this compound, the amino group at the 3-position is a powerful activating group and directs incoming electrophiles. However, the isoxazole ring itself is generally less reactive towards electrophiles than benzene. youtube.com The most likely position for electrophilic attack is the C4 position, which is activated by the adjacent amino group.
Ring Cleavage and Opening Mechanisms
The isoxazole ring, while aromatic, can undergo cleavage under specific conditions. Reductive cleavage is a common method for opening the isoxazole ring. For instance, catalytic hydrogenation can lead to the scission of the weak N-O bond, resulting in the formation of an enaminone. This transformation is a valuable synthetic tool for accessing a variety of acyclic and heterocyclic structures. A study demonstrated a clean and efficient catalytic aerobic reductive ring-cleavage of an isoxazole derivative to an ortho-amino ketone using simple organic amines as organocatalysts in water. cjcatal.com Strong acidic conditions can also lead to ring-opening of the cyclopropane (B1198618) ring.
Chemical Transformations at the 3-Amino Substituent
The primary amino group at the 3-position of this compound is a key site of reactivity, readily participating in reactions typical of primary amines. chemistryguru.com.sgscience-revision.co.uklibretexts.org
Condensation Reactions with Carbonyl Electrophiles
The 3-amino group undergoes facile condensation reactions with a variety of carbonyl-containing electrophiles, such as aldehydes, ketones, and carboxylic acid derivatives. libretexts.orglibretexts.orgrsc.org These reactions lead to the formation of imines (Schiff bases) or amides, respectively. For example, reaction with an acyl chloride, like 5-cyclopropylisoxazole-3-carbonyl chloride, would yield a corresponding amide. smolecule.comcymitquimica.com These transformations are fundamental in building more complex molecular architectures.
| Reactant | Product Type |
| Aldehyde | Imine (Schiff Base) |
| Ketone | Imine (Schiff Base) |
| Acyl Chloride | Amide |
| Carboxylic Acid | Amide |
Formation of Isoxazolyl Enamine and Pyrimidinone Derivatives
The amino group can be a precursor to the formation of isoxazolyl enamines. researchgate.netcore.ac.ukorganic-chemistry.org Enamines are versatile intermediates in organic synthesis, capable of reacting with various electrophiles.
Furthermore, the 3-amino group serves as a crucial building block for the synthesis of fused heterocyclic systems, such as isoxazolyl pyrimidinones. nih.govorientjchem.orgwjarr.commdpi.comorganic-chemistry.org Pyrimidinones are a class of compounds with significant biological activities. The synthesis often involves a cyclocondensation reaction between the 3-amino-5-cyclopropylisoxazole and a suitable 1,3-dicarbonyl compound or its equivalent. For instance, a reaction with a β-ketoester could lead to the formation of a pyrimidinone ring fused to the isoxazole.
Reactivity of the 5-Cyclopropyl Moiety
The cyclopropyl group attached to the 5-position of the isoxazole ring is not merely a spectator. Its strained three-membered ring structure imparts unique chemical properties. While generally stable, the cyclopropyl ring can participate in reactions that involve ring-opening, particularly under conditions that favor the formation of carbocationic intermediates or radical species. For example, strongly acidic conditions can lead to the opening of the cyclopropane ring. Additionally, certain transition-metal-catalyzed reactions can activate the C-C bonds of the cyclopropyl ring, leading to various transformations. However, under many standard reaction conditions, the cyclopropyl group remains intact, providing a specific steric and electronic influence on the molecule.
Investigating the Interconversion with Structural Isomers
The transformation of this compound into its structural isomers represents a key aspect of its chemical reactivity. These interconversions, often driven by thermal or photochemical stimuli, can lead to a variety of heterocyclic systems, expanding the synthetic utility of the parent molecule. The investigation into these rearrangements provides insight into the stability of the isoxazole ring and the influence of the cyclopropyl and amino substituents on its reactivity.
The primary structural isomers of interest for this compound include other five-membered heterocycles such as pyrazoles, oxazoles, and imidazoles. The transformation into these isomers typically involves cleavage of the weak N-O bond in the isoxazole ring, followed by rearrangement and recyclization.
One of the most well-documented rearrangements for isoxazoles is their photochemical conversion to oxazoles. clockss.orgnanobioletters.com This reaction generally proceeds through a highly strained azirine intermediate upon UV irradiation. For this compound, this would involve the formation of a cyclopropyl-substituted acyl azirine, which would then rearrange to the corresponding oxazole.
Another significant isomerization pathway for substituted isoxazoles is the conversion to pyrazoles. mdpi.com This transformation can be particularly relevant for 3-aminoisoxazoles. While specific studies on this compound are not extensively documented, the general mechanism often involves a Dimroth-type rearrangement. wikipedia.orgchim.it This rearrangement is characterized by the switching of an endocyclic and an exocyclic heteroatom. In the context of 3-aminoisoxazoles, this could be facilitated by base or heat and would lead to a more thermodynamically stable pyrazole (B372694) ring system.
Furthermore, the formation of imidazole (B134444) derivatives from isoxazolones (the keto tautomer of hydroxyisoxazoles) upon treatment with a base like triethylamine (B128534) has been reported, suggesting another potential, albeit less direct, isomerization route. mdpi.com
The potential for ring-chain tautomerism also exists for this compound. rsc.orgpsu.edu This phenomenon involves an equilibrium between the cyclic isoxazole structure and an open-chain keto-nitrile isomer. The position of this equilibrium is influenced by factors such as the solvent and temperature. While the aromaticity of the isoxazole ring generally favors the cyclic form, the presence of the amino group could potentially facilitate the opening to a vinylogous guanidine-like structure under certain conditions.
The following table summarizes the potential interconversions of this compound with its structural isomers based on known reactivity of analogous 3-aminoisoxazole (B106053) systems. It is important to note that these are proposed transformations and the specific conditions and yields for this compound would require dedicated experimental investigation.
| Starting Material | Potential Isomeric Product | Plausible Rearrangement Type | Typical Conditions | Key Intermediates |
| This compound | 2-Amino-5-cyclopropyloxazole | Photochemical Rearrangement | UV irradiation (e.g., 254 nm) in a suitable solvent (e.g., acetonitrile) | Acyl azirine |
| This compound | 5-Cyclopropyl-1H-pyrazol-3-amine | Dimroth Rearrangement | Thermal (e.g., heating in pyridine) or base-catalyzed | Diazo intermediate |
| This compound | 2-Amino-5-cyclopropylimidazole | Base-induced Rearrangement (from isoxazolone tautomer) | Base (e.g., triethylamine) | Ketenimine or similar open-chain intermediate |
| This compound | Open-chain keto-nitrile isomer | Ring-Chain Tautomerism | Dependent on solvent polarity and temperature | α-Cyanoketone imine |
Detailed research into these potential isomerizations of this compound would be valuable for expanding its application in synthetic and medicinal chemistry, as the resulting isomeric heterocycles are also known to possess diverse biological activities.
Advanced Spectroscopic Characterization Techniques for 5 Cyclopropylisoxazol 3 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed connectivity map of the molecule can be constructed.
For 5-Cyclopropylisoxazol-3-amine, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. The protons of the cyclopropyl (B3062369) group would likely appear as a complex multiplet in the upfield region, typically between 0.6 and 1.2 ppm. The methine proton of the cyclopropyl group would be expected at a slightly downfield-shifted position compared to the methylene (B1212753) protons. The isoxazole (B147169) ring proton, being in an electron-deficient heterocyclic system, would resonate further downfield. The two protons of the primary amine group (NH₂) would typically appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration, but is often found in the range of 2-5 ppm. researchgate.net
The ¹³C NMR spectrum provides complementary information on the carbon skeleton. For a derivative, 5-cyclopropylisoxazole-3-carbonitrile, ¹³C NMR data shows signals for the cyclopropyl carbons and the isoxazole ring carbons. Based on this and general chemical shift knowledge, the C3 and C5 carbons of the isoxazole ring in this compound are expected to be significantly deshielded due to the electronegativity of the neighboring oxygen and nitrogen atoms. The C4 carbon would likely appear at a more upfield position. The carbons of the cyclopropyl group would be expected in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cyclopropyl-CH | Multiplet | ~10-20 |
| Cyclopropyl-CH₂ | Multiplet | ~5-15 |
| Isoxazole-CH | Singlet | ~90-100 |
| Isoxazole-C-NH₂ | - | ~160-170 |
| Isoxazole-C-Cyclopropyl | - | ~170-180 |
| NH₂ | Broad Singlet | - |
Note: These are predicted values and may differ from experimental results.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₆H₈N₂O), the calculated molecular weight is approximately 124.14 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 124. As the molecule contains an even number of nitrogen atoms, the molecular ion will have an even mass-to-charge ratio, consistent with the nitrogen rule.
The fragmentation of this compound is anticipated to follow characteristic pathways for both amines and isoxazole rings. A common fragmentation for primary amines is the α-cleavage, which involves the loss of a radical from the carbon adjacent to the nitrogen. arizona.edu In this case, this could lead to the loss of a hydrogen radical to form a fragment at m/z 123, or more significantly, cleavage of the bond between the isoxazole ring and the amino group, although less likely for a primary amine directly on the ring.
Cleavage of the isoxazole ring is another expected fragmentation pathway. This can lead to a variety of smaller fragments. For instance, the isoxazole ring can break apart to yield nitrile-containing fragments or other smaller heterocyclic species. The cyclopropyl group may also be lost as a radical, leading to a fragment at m/z 83 (M - C₃H₅).
Table 2: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 124 | [C₆H₈N₂O]⁺ | Molecular Ion (M⁺) |
| 96 | [M - CO]⁺ | Loss of carbon monoxide from the isoxazole ring |
| 83 | [M - C₃H₅]⁺ | Loss of the cyclopropyl radical |
| 68 | [C₃H₂NO]⁺ | Fragment from isoxazole ring cleavage |
| 55 | [C₃H₅N]⁺ | Fragment containing the cyclopropyl group and nitrogen |
Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometer used.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its primary amine and cyclopropyl groups, as well as vibrations from the isoxazole ring.
Primary amines typically exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations. orgchemboulder.com A medium to strong N-H bending (scissoring) vibration is expected between 1580 and 1650 cm⁻¹. orgchemboulder.com Furthermore, a broad N-H wagging band can often be observed in the 665-910 cm⁻¹ region. orgchemboulder.com The C-N stretching vibration for an aromatic amine is typically found in the 1250-1335 cm⁻¹ range. orgchemboulder.com
The cyclopropyl group will show C-H stretching vibrations slightly above 3000 cm⁻¹, which is characteristic of strained ring systems. The isoxazole ring will have characteristic C=N and C=C stretching vibrations in the 1400-1650 cm⁻¹ region, and ring breathing modes at lower frequencies. For a related derivative, a C=N stretch was identified around 1606 cm⁻¹.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3300-3500 | N-H Stretch (asymmetric and symmetric) | Primary Amine |
| >3000 | C-H Stretch | Cyclopropyl |
| 2850-3000 | C-H Stretch | Cyclopropyl |
| 1580-1650 | N-H Bend (scissoring) | Primary Amine |
| 1400-1650 | C=N and C=C Stretch | Isoxazole Ring |
| 1250-1335 | C-N Stretch | Aryl Amine |
| 665-910 | N-H Wag (broad) | Primary Amine |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λ_max) is characteristic of the chromophores present in the molecule.
The this compound molecule contains two main chromophores: the isoxazole ring and the amino group. Simple alkyl amines typically show a weak absorption around 200 nm. researchgate.net The isoxazole ring, being a conjugated heterocyclic system, is expected to exhibit π → π* transitions. The presence of the amino group as a substituent on the isoxazole ring will likely influence the absorption maxima. The non-bonding electrons on the nitrogen of the amino group can participate in n → π* transitions.
For related amino-substituted heterocyclic compounds, absorptions in the range of 200-300 nm are common. For example, some aminopyridine derivatives show absorption maxima around 204 nm and 258 nm. sielc.com It is anticipated that this compound will display at least one significant absorption band in the UV region, likely below 300 nm. Computational studies on isoxazole derivatives have been used to predict their electronic transitions and absorption spectra. nih.gov
Table 4: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λ_max Region (nm) |
| π → π | Isoxazole Ring | 200 - 280 |
| n → π | Isoxazole Ring, Amino Group | 250 - 350 (typically weak) |
Computational Chemistry Investigations of 5 Cyclopropylisoxazol 3 Amine
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and predict a wide range of molecular attributes.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. nih.govresearchgate.net For 5-Cyclopropylisoxazol-3-amine, DFT calculations would be employed to determine its most stable three-dimensional conformation. By optimizing the molecular geometry, researchers can predict key structural parameters such as bond lengths, bond angles, and dihedral angles.
These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) that appropriately describe the electronic system of the molecule. epstem.net The resulting optimized structure represents the lowest energy arrangement of the atoms, providing a foundational model for all further computational analyses.
Illustrative Data Table: Predicted Structural Parameters of this compound from a Hypothetical DFT Calculation
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C3-N2 (isoxazole) | ~1.38 Å |
| Bond Length | N2-O1 (isoxazole) | ~1.42 Å |
| Bond Length | C5-C(cyclopropyl) | ~1.49 Å |
| Bond Angle | O1-N2-C3 | ~108° |
| Bond Angle | C4-C5-C(cyclopropyl) | ~125° |
| Dihedral Angle | C4-C3-N(amine)-H | ~180° (planar) |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar heterocyclic compounds.
Analysis of Frontier Molecular Orbitals and Electron Density Distributions
The electronic character of a molecule is crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
For this compound, the energy of the HOMO would indicate its electron-donating ability, likely influenced by the lone pair on the amine group. The LUMO's energy would relate to its electron-accepting potential, with the orbital likely distributed across the electron-deficient isoxazole (B147169) ring. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net
Electron density distribution analysis provides a map of how electrons are shared throughout the molecule. This can reveal regions of high electron density (nucleophilic sites) and low electron density (electrophilic sites), offering a more detailed picture of potential reactive centers than FMO analysis alone. nih.gov
Prediction of Physicochemical Parameters Relevant to Molecular Interactions
Computational methods can efficiently predict various physicochemical properties that are critical for understanding a molecule's behavior in different environments, particularly in biological systems. These parameters govern aspects like solubility, membrane permeability, and binding affinity. For this compound, several key descriptors have been computationally predicted. chem960.com
These properties are essential in drug discovery for assessing the "drug-likeness" of a compound. For instance, XLogP3 is a measure of lipophilicity, which affects how a molecule distributes between fatty (like cell membranes) and aqueous environments. The Topological Polar Surface Area (TPSA) is related to a molecule's ability to permeate cell membranes and form hydrogen bonds. nih.gov The number of hydrogen bond donors and acceptors is also critical for molecular recognition and binding to biological targets. chem960.com
Data Table: Computed Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 124.14 g/mol |
| XLogP3 | 0.6 |
| Topological Polar Surface Area | 52 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass | 124.06374 u |
| Complexity | 114 |
Source: Data compiled from public chemical databases. chem960.com
In Silico Modeling for Ligand-Receptor Interactions: Molecular Docking and Dynamics Simulations
To investigate how this compound might interact with a biological target, such as an enzyme or receptor, molecular docking and dynamics simulations are employed.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method involves placing the 3D structure of this compound into the active site of a target protein and using a scoring function to estimate the binding affinity. The results can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov
Following docking, Molecular Dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. mdpi.com MD simulations model the movements of atoms and molecules, providing insights into the stability of the binding pose predicted by docking and revealing conformational changes in both the ligand and the protein upon binding. mdpi.comnih.gov This can help to validate the docking results and provide a more detailed understanding of the binding mechanism at an atomic level. researchgate.net
Theoretical Studies on Reaction Mechanisms and Transition States of this compound Transformations
Computational chemistry is also a valuable tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could investigate its synthesis or its metabolic transformations. Such studies involve mapping the potential energy surface of a reaction, from reactants to products.
A key aspect of this analysis is the identification of transition states—the highest energy point along the reaction coordinate. By calculating the structure and energy of transition states, chemists can determine the activation energy of a reaction, which is directly related to the reaction rate. mdpi.com This information is crucial for understanding reaction feasibility and selectivity. For example, DFT calculations could be used to explore the mechanism of the cyclization reaction that forms the isoxazole ring or to study potential metabolic pathways, such as oxidation or conjugation of the amine group. researchgate.net
In Vitro Biological Activity and Mechanistic Insights of 5 Cyclopropylisoxazol 3 Amine Analogues
Evaluation of In Vitro Enzyme Inhibition Profiles
Analogues of 5-cyclopropylisoxazol-3-amine have been investigated for their ability to inhibit various enzymes, a key mechanism for therapeutic intervention in numerous diseases. These studies reveal a pattern of potent and often selective inhibition against specific enzyme targets, particularly within the kinase family.
Kinase Enzyme Inhibition Studies (e.g., RET Kinase, SMYD3)
Research has prominently highlighted the role of this compound derivatives as inhibitors of several protein kinases, which are critical regulators of cellular signaling pathways.
One of the most significant targets identified is the RET (Rearranged during Transfection) kinase , a receptor tyrosine kinase whose aberrant activation is implicated in the development of various cancers, including those of the thyroid and lung. nih.gov A novel pyrazole (B372694) derivative, 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide, was identified as a specific RET kinase inhibitor. researchgate.netbindingdb.orgmdpi.com Further studies on related analogues demonstrated potent inhibition. For instance, N-(5-cyclopropylisoxazol-3-yl)formamide was shown to effectively suppress the growth of Ba/F3 cells expressing wild-type RET kinase. A highly potent, gut-restricted RET kinase inhibitor developed for Irritable Bowel Syndrome (IBS), GSK3179106, also features a complex isoxazole (B147169) structure and demonstrated an IC₅₀ of 0.3 nM in a biochemical assay. nih.gov
Another important kinase target is Bruton's Tyrosine Kinase (Btk) , which has a crucial function in immune responses and is linked to inflammatory disorders and certain cancers. Derivatives of [(5-Cyclopropylisoxazol-3-yl)methyl]methylamine have shown significant potential as Btk inhibitors, with the most active compounds demonstrating IC₅₀ values in the low nanomolar range in preclinical studies.
While the lysine (B10760008) methyltransferase SMYD3 is overexpressed in prostate cancer and promotes metastatic characteristics by activating the MAPK signaling pathway, direct inhibitory activity by this compound analogues has not been extensively reported in the available literature. nih.gov However, given the established role of SMYD3 in cancer, it remains a potential enzyme target for novel inhibitor development. nih.gov
| Analogue | Target Kinase | Assay/Cell Line | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|---|
| N-(5-cyclopropylisoxazol-3-yl)formamide | RET | Ba/F3 (RET+) | 44 nM | |
| GSK3179106 (isoxazole-containing) | RET | Biochemical Assay | 0.3 nM | nih.gov |
| GSK3179106 (isoxazole-containing) | RET | TT Cell Assay | 11 nM | nih.gov |
| [(5-Cyclopropylisoxazol-3-yl)methyl]methylamine derivatives | Btk | Preclinical Models | Low nanomolar range |
Other Enzyme Inhibition Targets (e.g., α-Glucosidase, Cyclooxygenases)
Beyond kinases, the isoxazole scaffold has been explored for its activity against other classes of enzymes.
Carbonic Anhydrases (CAs) are a family of metalloenzymes with various physiological roles. Isoxazole-containing sulfonamides have been synthesized and screened for their inhibitory properties against four human CA isoforms. researchgate.net These studies revealed that certain 5-amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide derivatives are excellent inhibitors of hCA II (an anti-glaucoma target) and hCA VII (an anti-neuropathic pain target), with inhibition constants (Kᵢ) in the low nanomolar range, making them more potent than the standard drug Acetazolamide. researchgate.net
While α-Glucosidase is a key enzyme target for managing type 2 diabetes, and various heterocyclic compounds are known to inhibit its activity, specific inhibitory data for this compound analogues are not prominently featured in the reviewed literature. researchgate.netnih.gov Similarly, Cyclooxygenases (COX) are well-known targets for anti-inflammatory drugs, but direct inhibition by this specific class of compounds is not detailed in the available research. nih.gov
In Vitro Antimicrobial and Antifungal Efficacy
The isoxazole ring is a structural motif present in various antimicrobial agents, where it can mimic natural substrates. Analogues of this compound have been evaluated for activity against bacteria, fungi, and other microbes.
In the realm of antifungal research, compounds containing the isoxazole moiety have shown promise. nih.govsbq.org.brnih.gov The evaluation of antifungal susceptibility is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible fungal growth. sbq.org.breajm.org While many isoxazole derivatives have been tested, specific MIC values for this compound itself against common bacterial or fungal pathogens like E. coli, S. aureus, or Candida species are not specified in the provided search results. biointerfaceresearch.combiotechrep.irnih.gov
However, related structures have shown activity against other types of microbes. In studies targeting the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, a series of indole-based analogues were synthesized. nih.gov Within this series, an analogue featuring a cyclopropyl (B3062369) substituent on an isoxazole ring demonstrated noteworthy potency with a pEC₅₀ value of 6.2. nih.gov
In Vitro Anticancer and Antitumor Cell Line Studies
A significant area of research for this compound analogues is their potential as anticancer agents. These compounds have been shown to reduce the growth and viability of various cancer cell lines through mechanisms that include the induction of programmed cell death (apoptosis) and the halting of cell proliferation. nih.gov
Analysis of Cellular Proliferation and Viability
The cytotoxic effects of this compound derivatives have been quantified against a panel of human cancer cell lines using assays such as the MTT or XTT colorimetric assays, which measure the metabolic activity of cells as an indicator of their viability. ekb.egsigmaaldrich.cn
Studies have shown that these compounds can exhibit potent, dose-dependent growth inhibition. nih.gov For example, N-(5-cyclopropylisoxazol-3-yl)formamide demonstrated significant cytotoxic activity against several cancer cell lines, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) in the sub-micromolar to low-micromolar range. It was particularly effective against lung (A549) and liver (HepG2) cancer cells. Other research on pyrazole derivatives containing the isoxazole ring also reported potent anticancer activity against MCF7 breast cancer cells.
| Analogue/Derivative | Cancer Cell Line | Cancer Type | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|---|
| N-(5-cyclopropylisoxazol-3-yl)formamide | A549 | Lung | 0.28 µM | |
| N-(5-cyclopropylisoxazol-3-yl)formamide | HepG2 | Liver | 0.74 µM | |
| N-(5-cyclopropylisoxazol-3-yl)formamide / Similar Derivative | MCF7 | Breast | 3.79 µM | |
| Related Isoxazole Compound | NCI-H460 | Lung | 42.30 µM |
Exploration of Cell Cycle Perturbations
The observed inhibition of cancer cell proliferation strongly suggests that this compound analogues interfere with the cell cycle, the ordered sequence of events that leads to cell division. nih.gov Anticancer agents often function by causing cell cycle arrest at specific checkpoints, such as the G1/S or G2/M transitions, which prevents damaged cells from replicating. biorxiv.org
While the precise mechanisms of cell cycle perturbation for this specific class of compounds are not fully detailed in the reviewed literature, the induction of apoptosis is a frequently noted outcome. nih.gov The decision for a cell to proliferate is tightly regulated by cyclin-dependent kinases (CDKs), and withdrawal of essential nutrients or the introduction of chemical inhibitors can cause an immediate stall in CDK2 activity, leading to cell cycle arrest. nih.govnih.gov It is plausible that the anticancer effects of this compound analogues are mediated by similar interruptions to the cell cycle machinery, a hypothesis that warrants further detailed investigation.
Investigations into Protein Interactions and Signaling Pathways (e.g., Tubulin Depolymerization, Covalent Inhibition Mechanisms)
The specific interactions of this compound analogues with proteins and their effects on signaling pathways are areas of active investigation. While direct studies focusing solely on this compound's effect on tubulin dynamics are not extensively documented in publicly available literature, the mechanisms of related heterocyclic compounds provide a framework for potential activity.
Tubulin Depolymerization: Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for cell structure, division, and intracellular transport. ebi.ac.uknih.gov Their assembly and disassembly are critical cellular processes, making them a key target for anticancer agents. nih.gov Small molecules can disrupt microtubule dynamics by either inhibiting polymerization (assembly) or preventing depolymerization (disassembly).
Agents that inhibit polymerization often bind to the colchicine (B1669291) site on β-tubulin. nih.govmdpi.com This binding event introduces a conformational change that prevents the tubulin dimer from incorporating into the growing microtubule, ultimately leading to the destabilization and depolymerization of the microtubule network. nih.gov For example, compound 3d (a 2-anilino triazolopyrimidine) was shown to inhibit tubulin polymerization with an IC₅₀ of 1.9 µM and strongly inhibited the binding of [³H]colchicine to tubulin, indicating it acts at the colchicine binding site. mdpi.com While no direct evidence links this compound analogues to this specific mechanism, the study of various heterocyclic scaffolds against tubulin remains a viable strategy in drug discovery.
Covalent Inhibition Mechanisms: Covalent inhibitors form a stable, covalent bond with their target protein, often leading to irreversible inhibition and prolonged pharmacological effects. nih.govdrughunter.com This mechanism is of increasing interest in drug discovery for its potential to enhance potency and target residence time. nih.gov Covalent inhibitors typically contain a reactive electrophilic group, or "warhead," that forms a bond with a nucleophilic amino acid residue (such as cysteine) on the target protein. nih.gov
Some complex heterocyclic structures incorporating a 5-cyclopropylisoxazole (B1311817) moiety have been designed with features that could favor covalent interactions. For instance, the presence of a 3-chloro group in a benzenesulfonamide (B165840) derivative containing a 5-cyclopropylisoxazole was suggested to increase electrophilic reactivity, potentially favoring covalent binding to cysteine residues in target enzymes. However, specific studies confirming a covalent inhibition mechanism for simple this compound analogues are not prominent in the current body of research. The development of covalent inhibitors is a nuanced process, with both reversible and irreversible agents being explored for therapeutic purposes. drughunter.com
In Vitro Anthelmintic Activity Assessments
Helminthiasis, or parasitic worm infestation, is a significant global health issue, particularly in developing nations. iajps.com The search for new anthelmintic agents is driven by the emergence of resistance to existing drugs. nih.gov In vitro assays are the primary method for screening new compounds for potential anthelmintic activity. These assays typically involve exposing parasitic or non-parasitic worms to the test compounds and observing effects on their motility and survival.
While direct in vitro anthelmintic studies on this compound and its close analogues are not widely reported, the methodologies used for other chemical classes are well-established. These studies often utilize various species of worms, including earthworms like Pheretima posthuma and Eisenia foetida, or parasitic nematodes such as Haemonchus contortus and Caenorhabditis elegans. iajps.comnih.govnih.govjapsonline.com The primary endpoints measured are the time taken for paralysis and the time to death of the worms upon exposure to the test compound.
For example, a study on furanone derivatives against Pheretima posthuma and Perionyx excavatus recorded the mean time for paralysis and death, with albendazole (B1665689) used as a standard reference drug. iajps.com Similarly, the activity of tropical legume extracts against Haemonchus contortus was evaluated using a Larval Exsheathment Inhibition Assay (LEIA) and a Larval Migration Inhibition Assay (LMIA). nih.gov
| Organism Model | Assay Type | Endpoint Measured | Reference Compound | Source |
|---|---|---|---|---|
| Pheretima posthuma, Perionyx excavatus | Adult Motility Assay | Time to Paralysis and Death | Albendazole | iajps.com |
| Haemonchus contortus (infective larvae) | Larval Exsheathment Inhibition Assay (LEIA) | Inhibition of Larval Exsheathment | - | nih.gov |
| Haemonchus contortus (infective larvae) | Larval Migration Inhibition Assay (LMIA) | Inhibition of Larval Migration | - | nih.gov |
| Caenorhabditis elegans | Bio-assay Guided Isolation | Anthelmintic Activity (Mortality/Paralysis) | - | nih.gov |
| Eisenia foetida | Adult Motility Assay | Time to Paralysis and Death | Albendazole | japsonline.com |
Receptor Agonism/Antagonism Studies (e.g., Cannabinoid Receptors)
The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids), and their metabolic enzymes, plays a crucial role in regulating various physiological processes. nih.govmdpi.com CB1 receptors are primarily found in the central nervous system, while CB2 receptors are more abundant in the periphery, particularly on immune cells. nih.gov These receptors are targets for both endogenous compounds and synthetic molecules, which can act as agonists (activators) or antagonists (blockers).
A notable synthetic analogue that shares a structural feature with this compound is Arachidonylcyclopropylamide (ACPA) . ACPA is a well-characterized synthetic analogue of the endocannabinoid anandamide (B1667382) and is recognized as a potent and selective agonist for the CB1 receptor. guidetopharmacology.org Unlike the endogenous ligand anandamide, which is a partial agonist at CB1 receptors, ACPA demonstrates high efficacy. nih.govguidetopharmacology.org
The interaction of various ligands with cannabinoid receptors highlights the structure-activity relationships that govern their function. The endogenous cannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG) are the best-studied ligands. nih.gov AEA acts as a high-affinity partial agonist at CB1 receptors, whereas 2-AG is a full agonist at both CB1 and CB2 receptors. nih.gov Synthetic antagonists, such as rimonabant , have also been developed and are crucial tools for studying the endocannabinoid system. guidetopharmacology.org Rimonabant is a selective CB1 antagonist that also exhibits inverse agonist properties, meaning it can produce effects opposite to those of an agonist. guidetopharmacology.org
The study of cyclopropyl-containing compounds like ACPA provides valuable insight into the structural requirements for potent CB1 receptor activation. While research on isoxazole-based cannabinoid ligands is less common, the diverse biological activities of isoxazole-containing compounds suggest potential for interaction with various receptor systems. For instance, a related isomer, 3-Cyclopropylisoxazol-5-amine , has been suggested to modulate gamma-aminobutyric acid (GABA) receptors, indicating that the isoxazole scaffold can be directed toward different central nervous system targets.
| Compound | Type | Primary Target | Activity Profile | Source |
|---|---|---|---|---|
| Anandamide (AEA) | Endocannabinoid | CB1 Receptor | High-affinity, partial agonist | nih.gov |
| 2-Arachidonoylglycerol (2-AG) | Endocannabinoid | CB1 & CB2 Receptors | Full agonist | nih.gov |
| Arachidonylcyclopropylamide (ACPA) | Synthetic | CB1 Receptor | Potent and selective agonist | guidetopharmacology.org |
| Rimonabant (SR141716A) | Synthetic | CB1 Receptor | Selective antagonist / Inverse agonist | guidetopharmacology.org |
| Tetrahydrocannabinol (THC) | Phytocannabinoid | CB1 & CB2 Receptors | Partial agonist | mdpi.com |
Derivatization and Structure Activity Relationship Sar Studies of 5 Cyclopropylisoxazol 3 Amine Analogues
Systematic Modification of the 3-Amino Group
The 3-amino group is a primary site for derivatization, acting as a key hydrogen bond donor and a nucleophilic handle for a variety of chemical transformations. Systematic modification of this group allows for a thorough exploration of the chemical space around this interaction point.
Common derivatization strategies include:
N-Acylation: Reaction with acid chlorides or anhydrides yields amides. This transformation replaces a hydrogen bond donor with an acceptor (the carbonyl oxygen) and introduces steric bulk, which can probe the size of the binding pocket.
N-Sulfonylation: Treatment with sulfonyl chlorides produces sulfonamides. This modification introduces a strong hydrogen bond acceptor group and can significantly alter the electronic properties and acidity of the remaining N-H bond.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates yields ureas and thioureas, respectively. These derivatives introduce additional hydrogen bond donors and acceptors, allowing for the formation of extensive hydrogen bond networks with a target protein.
Reductive Amination: This two-step process, involving reaction with an aldehyde or ketone followed by reduction, allows for the introduction of a wide variety of alkyl or aryl substituents. researchgate.net This is a versatile method for exploring the impact of hydrophobicity, steric bulk, and conformational flexibility of the N-substituent.
The table below illustrates potential modifications and their general impact on SAR.
| Modification Type | Reagent Example | Resulting Group | Potential SAR Impact |
| N-Acetylation | Acetyl chloride | -NH-CO-CH₃ | Neutralizes basicity, adds H-bond acceptor, introduces moderate bulk. |
| N-Benzoylation | Benzoyl chloride | -NH-CO-Ph | Introduces significant steric bulk and potential for π-π stacking interactions. |
| N-Sulfonylation | Benzenesulfonyl chloride | -NH-SO₂-Ph | Adds a strong H-bond acceptor, increases acidity, introduces significant bulk. |
| Urea Formation | Phenyl isocyanate | -NH-CO-NH-Ph | Adds multiple H-bond donors/acceptors, increases polarity and steric bulk. |
| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | -NH-CH₂-Ph | Maintains H-bond donor, increases basicity and lipophilicity, adds flexibility. |
Functionalization Strategies on the Isoxazole (B147169) Ring System
The isoxazole ring is an electron-rich aromatic system, but its reactivity is influenced by the substituents. The C4 position, flanked by the amino and cyclopropyl (B3062369) groups, is the most likely site for electrophilic substitution, although the conditions would need to be carefully optimized to avoid reaction on the amine.
Key functionalization strategies include:
Halogenation: Introduction of halogens (Cl, Br, F) at the C4 position can modulate the electronic properties of the ring and serve as a handle for further cross-coupling reactions. Halogens can also act as hydrogen bond acceptors or engage in halogen bonding.
Nitration/Sulfonation: While potentially challenging due to the activating nature of the amino group, introduction of nitro or sulfo groups would drastically alter the electronic profile of the molecule.
Metal-Catalyzed Cross-Coupling: If a halogen is introduced at the C4 position, Suzuki, Stille, or Sonogashira coupling reactions can be employed to append a wide variety of aryl, heteroaryl, or alkyl groups, significantly expanding the structural diversity.
The weak N-O bond in the isoxazole ring also presents an opportunity for ring-opening and rearrangement chemistries, leading to entirely new heterocyclic scaffolds. nih.gov
| Strategy | Position | Added Group Example | Potential SAR Impact |
| Halogenation | C4 | -Br | Alters electronics, provides handle for cross-coupling, potential for halogen bonding. |
| Suzuki Coupling | C4 | -Phenyl | Introduces significant steric bulk, explores hydrophobic pockets, potential for π-stacking. |
| Sonogashira Coupling | C4 | -C≡C-Ph | Adds a rigid, linear linker, probes deep, narrow pockets. |
Alterations and Substituent Effects on the 5-Cyclopropyl Moiety
Approaches to modifying this moiety include:
Bioisosteric Replacement: The entire cyclopropyl group can be replaced with other small, rigid groups such as an oxetane, cyclobutane, or even a trifluoromethyl group to probe the effects of ring strain, polarity, and size.
Substitution on the Cyclopropyl Ring: Introducing substituents, such as methyl or fluoro groups, onto the cyclopropyl ring itself can fine-tune its steric and electronic properties. For instance, fluorination can lower the pKa of adjacent functional groups and block sites of metabolism. nih.gov
Ring Expansion/Analogs: Replacing the cyclopropyl with a cyclobutyl or cyclopentyl ring would systematically increase the size and lipophilicity of this part of the molecule, testing the spatial limits of the target's binding pocket.
The electronic nature of the cyclopropyl ring, with its enhanced π-character, can also influence the properties of the adjacent isoxazole ring.
| Alteration Type | Example Moiety | Key Property Change | Potential SAR Impact |
| Bioisosteric Replacement | Oxetane | Increased polarity, H-bond acceptor | May improve solubility and introduce new polar interactions. |
| Bioisosteric Replacement | gem-Dimethyl | Increased lipophilicity and flexibility | Tests preference for a non-planar hydrophobic group. |
| Substitution | 1-Fluoro-cyclopropyl | Increased polarity, altered electronics | Can block metabolism, modulate pKa of the amino group. |
| Ring Expansion | Cyclobutyl | Increased size and lipophilicity | Probes the size limits of the hydrophobic pocket. |
Elucidation of Pharmacophoric Requirements for Specific Biological Activities
A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for biological activity. For 5-cyclopropylisoxazol-3-amine and its analogs, a hypothetical pharmacophore can be constructed based on its inherent structural features. nih.goveurekaselect.com
The key pharmacophoric features are:
Hydrogen Bond Donor (HBD): The 3-amino group (or the N-H of a resulting amide/sulfonamide) is a primary hydrogen bond donor.
Hydrogen Bond Acceptor (HBA): The nitrogen atom of the isoxazole ring is a key hydrogen bond acceptor. The oxygen atom can also participate in interactions.
Hydrophobic/Alicyclic Region (HY): The 5-cyclopropyl group provides a well-defined, rigid hydrophobic feature that can fit into a corresponding pocket on the target protein. nih.gov
By synthesizing and testing analogs where each of these features is modified or removed, their relative importance can be determined. For example, converting the amine to a tertiary amine would test the importance of the HBD feature. Replacing the cyclopropyl group with a polar group would probe the necessity of the hydrophobic region.
| Pharmacophore Feature | Structural Origin | Role in Binding | Probing Strategy |
| Hydrogen Bond Donor | 3-Amino Group (-NH₂) | Donates a hydrogen bond to an acceptor on the target. | N,N-dimethylation; Acylation to an amide. |
| Hydrogen Bond Acceptor | Isoxazole Ring Nitrogen | Accepts a hydrogen bond from a donor on the target. | Bioisosteric replacement of the isoxazole with a ring lacking an acceptor. |
| Hydrophobic Region | 5-Cyclopropyl Group | Occupies a hydrophobic pocket, contributing to binding affinity via van der Waals forces. | Replacement with polar groups (e.g., -OH) or larger/smaller alkyl groups. |
Design Principles for Enhancing Selectivity and Potency through Structural Refinement
Lead optimization of this compound analogs would be guided by an iterative process of design, synthesis, and testing, aimed at maximizing potency for the desired target while minimizing activity against off-targets. nih.gov
Key design principles include:
Structure-Based Design: If the 3D structure of the biological target is known, computational docking can be used to predict the binding modes of proposed analogs. This allows for the rational design of modifications that improve complementarity with the binding site. nih.gov For instance, a substituent could be added to form a new hydrogen bond with a specific residue.
Maximizing Favorable Interactions: SAR data from initial screening would guide further modifications. If, for example, bulky N-alkyl groups on the amine are found to increase potency, a library of analogs with diverse alkyl and aryl groups would be synthesized to find the optimal substituent.
Blocking Metabolic Liabilities: If a particular position on the molecule is found to be a site of metabolic degradation (e.g., hydroxylation on the cyclopropyl or aromatic rings), it can be blocked with a group like fluorine to improve the compound's pharmacokinetic profile.
Fine-Tuning Physicochemical Properties: Properties such as lipophilicity (logP) and acidity/basicity (pKa) are critical for absorption, distribution, metabolism, and excretion (ADME). Modifications across the scaffold can be used to tune these properties into the optimal range for drug-likeness. For example, adding polar groups can decrease logP and improve solubility.
Exploiting Selectivity Pockets: Often, the binding sites of related proteins (e.g., different kinase isoforms) have small differences. By designing substituents that can specifically interact with a residue present in the target protein but not in off-target proteins, selectivity can be dramatically improved.
Through a systematic and iterative application of these principles, the initial this compound scaffold can be refined into a highly potent and selective drug candidate.
The Strategic Role of 5 Cyclopropylisoxazol 3 Amine As a Synthetic Intermediate
Precursor in the Synthesis of Complex Heterocyclic Systems
The primary utility of 5-Cyclopropylisoxazol-3-amine in synthetic chemistry stems from the reactivity of its amino group. This functional group acts as a potent nucleophile, allowing for the straightforward formation of new chemical bonds and the construction of elaborate molecular architectures. It readily participates in a variety of chemical transformations, including acylation, alkylation, and condensation reactions, which are fundamental steps in building complex heterocyclic systems.
A common synthetic route involves the reaction of the amine with carboxylic acids or their derivatives to form amide bonds. This linkage is a cornerstone of many biologically active molecules. For instance, the amine can be coupled with other heterocyclic carboxylic acids to create larger, multi-ring systems. These reactions often employ standard coupling reagents to facilitate the formation of the amide bond, providing a reliable method for extending the molecular framework. The resulting complex structures often serve as scaffolds for further chemical modification.
The condensation of aminoazoles with other bifunctional reagents is a powerful strategy for creating fused heterocyclic systems. While specific examples for this compound are often proprietary, the general reactivity pattern for related amino-isoxazoles involves reactions with dicarbonyl compounds or their equivalents to form new rings, such as pyrimidines or diazepines, fused to the isoxazole (B147169) core.
Building Block for Drug Discovery and Development Initiatives
In medicinal chemistry, this compound is a highly valued intermediate. The cyclopropyl (B3062369) group is known to enhance metabolic stability and improve binding affinity to biological targets, while the isoxazole ring acts as a stable scaffold that can mimic other chemical groups. The amine provides a convenient attachment point for various pharmacophores.
A significant application of this compound is in the development of kinase inhibitors, a major class of therapeutics, particularly in oncology. Research has led to the identification of potent and specific inhibitors of the REarranged during Transfection (RET) kinase, which is implicated in certain types of thyroid and lung cancers. nih.gov One such inhibitor, a 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide, was developed using a scaffold derived from this compound. nih.gov This compound demonstrated high potency and selectivity for RET, including its mutations. nih.gov
The table below summarizes the inhibitory activity of this lead compound. nih.gov
| Target | IC₅₀ (nM) | Cell Line | Cell Growth Inhibition |
| Wild-type RET | 44 | Ba/F3 (RET transformed) | Effective |
| V804M RET mutant | 252 | Ba/F3 (V804M RET) | Effective |
| Parental Ba/F3 | >10,000 | Parental Ba/F3 | Ineffective |
| Nthy ori-3-1 | >10,000 | Normal thyroid cells | Ineffective |
This table is interactive. Click on the headers to sort.
Furthermore, the broader class of cyclopropylamine (B47189) derivatives has been explored as inhibitors for other therapeutic targets, such as Lysine-specific demethylase 1 (LSD1), which is also a target in cancer therapy. This highlights the general importance of the cyclopropylamine motif in designing new therapeutic agents.
Application in Agrochemical Synthesis
The 5-cyclopropylisoxazole (B1311817) core structure is a key component in the synthesis of certain agrochemicals. This scaffold is present in the herbicide isoxaflutole (B1672639), which is used for weed control in crops like corn and sugarcane. google.com The key intermediate in the synthesis of isoxaflutole is 5-cyclopropyl-4-[2-methylthio-4-(trifluoromethyl)benzoyl]isoxazole. google.com
While the synthesis routes for this specific intermediate may vary, the presence of the 5-cyclopropylisoxazole unit underscores the value of this heterocyclic system in the agrochemical industry. google.com this compound serves as a key building block for accessing a library of related compounds, enabling structure-activity relationship (SAR) studies to develop new and improved herbicidal or pesticidal agents. The amine functionality allows for the introduction of diverse substituents and side chains, which can modulate the biological activity, selectivity, and environmental profile of the resulting agrochemical.
Contribution to Materials Science through Polymer and Macro-molecular Synthesis
In the field of materials science, monomers containing heterocyclic rings and reactive functional groups are often used to create polymers with unique thermal, optical, or electronic properties. Amino-functionalized heterocycles can be incorporated into polymer backbones or used as pendant groups to introduce specific functionalities. For example, compounds like 5-aminotetrazole (B145819) have been used to synthesize energetic polymers. nih.gov Similarly, other amino-functionalized monomers are employed in living cationic polymerization to create well-defined polymers with reactive side chains. tu-dresden.de
However, the specific application of this compound as a monomer in polymer or macromolecular synthesis is not widely documented in publicly available scientific literature. While its chemical structure suggests potential utility in creating functional polymers—for instance, by converting the amine into a polymerizable group like an acrylate (B77674) or by using it in polycondensation reactions—this remains a largely unexplored area of research. The development of polymers incorporating this specific isoxazole derivative could potentially lead to new materials with tailored properties, but further investigation is required to establish its role in this field.
Future Research Directions and Translational Outlook
Innovations in Green and Sustainable Synthetic Routes for 5-Cyclopropylisoxazol-3-amine
The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical intermediates. Future research will prioritize the development of eco-friendly and efficient methods for producing this compound. Key areas of innovation include:
Ultrasound and Microwave-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govnih.govijbpas.com Ultrasound irradiation, in particular, has been shown to be an environmentally benign approach for synthesizing isoxazole (B147169) derivatives. nih.govnih.gov
Aqueous Media and Catalyst-Free Reactions: Moving away from volatile organic solvents is a cornerstone of green chemistry. Research into conducting synthesis in water is a promising alternative. nih.govmdpi.com Developing catalyst-free reactions or utilizing reusable, non-toxic catalysts like itaconic acid or calcium will further enhance the sustainability of the synthesis. nih.govnih.govresearchgate.net
| Green Chemistry Approach | Potential Advantages for this compound Synthesis |
| Ultrasound-Assisted Synthesis | Reduced reaction time, increased yields, lower energy consumption. nih.govnih.gov |
| Microwave-Induced Synthesis | Rapid heating, improved reaction rates, higher yields. rsc.orgnih.gov |
| Synthesis in Aqueous Media | Elimination of hazardous organic solvents, simplified work-up. nih.govmdpi.com |
| Calcium-Catalyzed Reactions | Use of an abundant and non-toxic metal catalyst. nih.govresearchgate.net |
| Multi-Component Reactions | Increased atom economy, reduced waste, operational simplicity. nih.gov |
Exploration of Novel Therapeutic Avenues and Biological Targets
The isoxazole ring is a well-established pharmacophore present in numerous approved drugs and bioactive compounds. rsc.orgnih.govdaneshyari.com The unique structural features of this compound make it an attractive starting point for discovering new therapies. Future research will likely focus on:
Anticancer Agents: Isoxazole derivatives have demonstrated significant potential as anticancer agents by targeting various pathways, including heat shock protein 90 (HSP90), tyrosine kinases, and histone deacetylases (HDACs). daneshyari.combohrium.comresearchgate.net The this compound scaffold can be elaborated to design novel inhibitors for these and other cancer-related targets like PARP. researchgate.netnih.gov
Neurodegenerative Disorders: The neuroprotective effects of isoxazole compounds suggest their potential in treating conditions like Alzheimer's disease. rsc.orgnih.gov Future studies could explore derivatives of this compound for their ability to modulate targets relevant to neurodegeneration.
Infectious Diseases: The isoxazole moiety is a key component in antimicrobial drugs. rsc.orgnih.gov Research into new derivatives of this compound could lead to the development of novel antibacterial and antifungal agents to combat growing antimicrobial resistance. bohrium.com
Anti-inflammatory Drugs: Many isoxazole-containing compounds exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. nih.govrsc.orgnih.gov This provides a clear rationale for synthesizing and screening this compound analogs as potential new anti-inflammatory drugs. frontiersin.org
Integration of Advanced Computational Approaches for Rational Design and Lead Optimization
In silico methods are indispensable tools in modern drug discovery, enabling the rapid and cost-effective design and optimization of new drug candidates. The integration of these approaches will be crucial for advancing research on this compound.
Molecular Docking: This technique allows researchers to predict how derivatives of this compound will bind to specific biological targets. nih.govtandfonline.comacs.orgconnectjournals.com By simulating these interactions, scientists can prioritize the synthesis of compounds with the highest predicted affinity and selectivity, saving time and resources. researchgate.net
Structure-Activity Relationship (SAR) Studies: Computational models can help elucidate the relationship between the chemical structure of a compound and its biological activity. nih.govconnectjournals.com For the this compound scaffold, in silico SAR studies can guide the modification of the molecule to enhance potency and improve pharmacokinetic properties.
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate early in the discovery process is critical. connectjournals.comnih.govmdpi.com Computational tools can assess the drug-likeness of virtual compounds based on the this compound core, helping to identify candidates with favorable profiles for further development.
Development of Multi-Targeted Chemical Entities Based on the this compound Scaffold
Chronic and complex diseases often involve multiple biological pathways. Designing single chemical entities that can modulate several targets simultaneously is an emerging paradigm in drug discovery. rsc.orgnih.govsemanticscholar.org The this compound scaffold is well-suited for this approach due to its synthetic tractability.
Future research could focus on designing hybrid molecules that combine the this compound core with other pharmacophores to create multi-targeted ligands. For example, a derivative could be designed to simultaneously inhibit a protein kinase and a histone deacetylase, offering a synergistic effect in cancer therapy. Another avenue could be the development of dual inhibitors, such as the isoxazolidine-isatin hybrids that have shown potential as dual α‐amylase and α-glucosidase inhibitors for diabetes management. nih.gov This strategy could lead to more effective and potentially safer medicines with improved therapeutic efficacy.
Emerging Trends in Isoxazole Chemistry and their Implications for this compound Research
The field of isoxazole chemistry is continuously evolving, with new synthetic methods and applications being reported regularly. rsc.orgnih.govsemanticscholar.org These advancements will have a direct impact on the future of research involving this compound.
Novel Synthetic Methodologies: Advances such as transition metal-catalyzed cycloadditions and regioselective functionalization techniques are making it easier to synthesize complex and diverse isoxazole derivatives. rsc.orgnih.govsemanticscholar.org These methods will allow chemists to more readily explore the chemical space around the this compound scaffold.
Expanded Biological Applications: As the understanding of the biological roles of isoxazoles deepens, new therapeutic targets and applications will emerge. rsc.orgnih.govdaneshyari.com This will open up new avenues for the development of drugs derived from this compound for a wider range of diseases.
Personalized Medicine: The ability to efficiently synthesize a wide array of derivatives from a common scaffold like this compound is crucial for the development of personalized medicine. rsc.orgnih.gov Tailoring drugs to specific patient populations or even individuals may become more feasible as isoxazole chemistry continues to advance.
The continued exploration of this versatile chemical entity, driven by innovations in synthesis, computational design, and a deeper understanding of its biological potential, promises to yield a new generation of therapeutic agents.
Q & A
Basic: What are the common synthetic routes for 5-Cyclopropylisoxazol-3-amine, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves cyclocondensation of β-diketones or nitrile oxides with hydroxylamine derivatives. For example:
- Step 1: Cyclopropyl-substituted nitrile oxide precursors are prepared via [3+2] cycloaddition reactions.
- Step 2: Isoxazole ring formation occurs via reaction with hydroxylamine under controlled pH (e.g., pH 7–9) to avoid decomposition .
Optimization: Use factorial design (e.g., 2^k designs) to evaluate variables like temperature, solvent polarity, and stoichiometry. For instance, elevated temperatures (80–100°C) in polar aprotic solvents (DMF, DMSO) improve cyclization efficiency .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR: Assigns cyclopropyl proton resonances (δ ~1.0–2.0 ppm) and distinguishes isoxazole ring protons (δ ~6.0–7.5 ppm). 13C NMR confirms the quaternary carbon in the cyclopropyl group (δ ~10–15 ppm) .
- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+ at m/z 153.18 for C7H9N2O) and fragmentation patterns .
- IR Spectroscopy: Identifies N-H stretching (~3300 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .
Basic: How does the cyclopropyl substituent influence the reactivity of this compound compared to other derivatives?
Answer:
The cyclopropyl group introduces steric hindrance and electronic effects:
- Steric Effects: Reduces nucleophilic substitution rates at the 3-amino position due to hindered access.
- Electronic Effects: The strained cyclopropane ring enhances electrophilicity of the isoxazole core, facilitating reactions like oxidation (e.g., with KMnO4 to form isoxazole-3-carboxylic acid derivatives) .
Comparison Table:
| Substituent | Reactivity (Oxidation Rate) | Biological Activity (IC50, nM) |
|---|---|---|
| Cyclopropyl | Moderate (t1/2 = 2.5 h) | 15.2 (p38 MAPK inhibition) |
| Phenyl | High (t1/2 = 1.1 h) | 8.7 (TNFα inhibition) |
| Methyl | Low (t1/2 = 4.8 h) | 22.4 (Neutrophil migration) |
| Data adapted from pyrazole derivative studies . |
Advanced: How can computational methods guide the design of this compound derivatives with enhanced bioactivity?
Answer:
- Quantum Chemical Calculations (DFT): Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity .
- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., with p38 MAPK) to identify key binding residues. For example, cyclopropyl’s hydrophobic interactions improve binding pocket occupancy .
- QSAR Models: Use substituent descriptors (e.g., Hammett σ, LogP) to correlate structural features with IC50 values. A 3D-QSAR model with >0.8 R² can prioritize derivatives for synthesis .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from assay variability or impurity profiles:
- Assay Standardization: Replicate assays under identical conditions (e.g., cell line, incubation time). For example, discrepancies in IC50 for TNFα inhibition may stem from THP-1 vs. RAW264.7 macrophage models .
- Purity Analysis: Use HPLC-MS to verify compound purity (>98%). Trace impurities (e.g., unreacted nitrile oxides) can skew activity .
- Meta-Analysis: Apply statistical tools (e.g., Cochran’s Q test) to assess heterogeneity across studies .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound analogs?
Answer:
- Systematic Substituent Variation: Replace cyclopropyl with other groups (e.g., cyclopentyl, trifluoromethyl) and measure activity changes. For instance, cyclopentyl analogs show 3-fold lower potency in kinase assays due to reduced hydrophobic matching .
- Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond donors, aromatic rings) using software like Schrödinger’s Phase. The 3-amino group and isoxazole oxygen are essential for target engagement .
- Free-Wilson Analysis: Quantify contributions of substituents to bioactivity. Cyclopropyl contributes +1.2 log units to pIC50 in enzyme inhibition assays .
Advanced: How can reaction path search methods improve synthetic efficiency for novel derivatives?
Answer:
- Automated Reaction Prediction: Tools like IBM RXN for Chemistry propose viable routes using retrosynthetic algorithms. For example, substituting hydroxylamine with methoxyamine yields 3-methoxy analogs .
- High-Throughput Experimentation (HTE): Screen 100+ conditions (solvent, catalyst) in parallel via robotic platforms. HTE identified Pd/C as optimal for hydrogenolysis of nitro intermediates .
- Feedback Loops: Integrate experimental data into computational models (e.g., ICReDD’s workflow) to refine reaction predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
